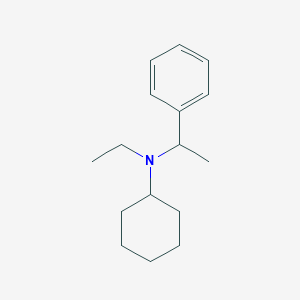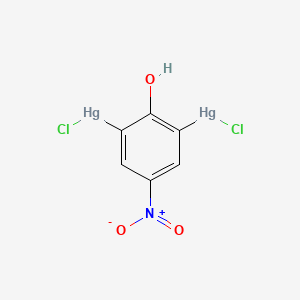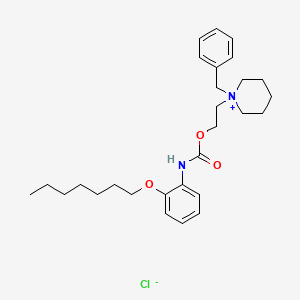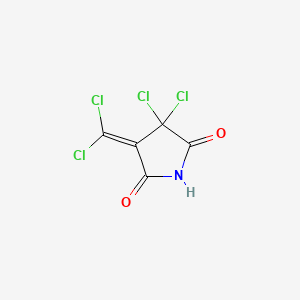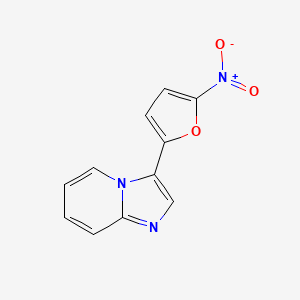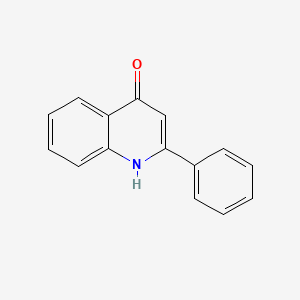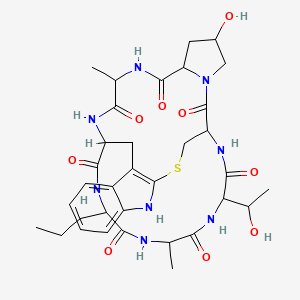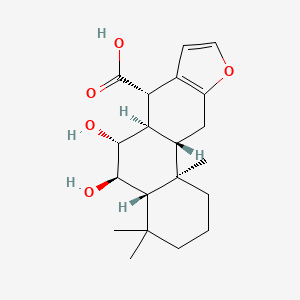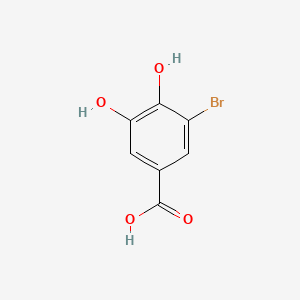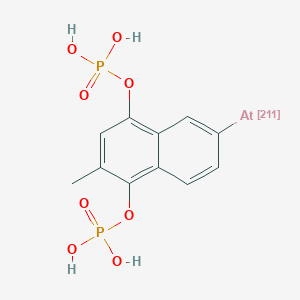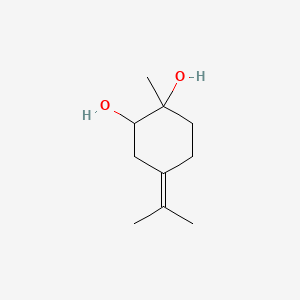
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a propan-2-ylidene group, and two hydroxyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with propan-2-one in the presence of a suitable catalyst to form the intermediate 1-methyl-4-(propan-2-ylidene)cyclohexene. This intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,4-diol: Similar structure but with hydroxyl groups at different positions.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: Another diastereomer with different substitution patterns.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of multiple chiral centers also makes it an interesting compound for stereochemical studies and applications.
Properties
CAS No. |
89708-25-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h9,11-12H,4-6H2,1-3H3 |
InChI Key |
YSAKJLXQURNWJJ-UHFFFAOYSA-N |
SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
Canonical SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
Synonyms |
4-menth-8-en-1,2-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


